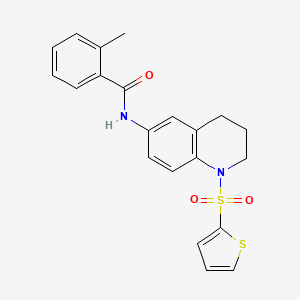
2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their applications, which can provide insights into the general class of compounds to which the target molecule belongs. Quinoline derivatives are known for their diverse biological activities and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at specific positions on the ring. In the first paper, quinoline-2-carboxamide derivatives were synthesized through N-methylation of desmethyl precursors using [11C]methyl iodide or [11C]methyl triflate . The second paper describes the synthesis of benzamide derivatives with a tetrahydrobenzo[b]thiophen moiety, which involves different substituents on the benzamide ring . The third paper details the synthesis of benzamide derivatives with a benzo[d]imidazol moiety and their subsequent reaction with nickel to form nickel complexes . These methods highlight the versatility in synthesizing quinoline-based compounds and the potential for creating a wide range of derivatives, including the target molecule.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. The second paper reports that the synthesized molecules adopt a half-chair conformation and exhibit conformational disorder . The third paper provides structural characterization of the synthesized benzamide derivatives and their nickel complexes, confirming the molecular structures through single-crystal X-ray diffraction . These findings suggest that the target molecule would also have a complex structure, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often influenced by the substituents attached to the core structure. The first paper discusses the use of quinoline derivatives as radioligands for peripheral benzodiazepine receptors, indicating their ability to bind selectively to biological targets . The third paper shows that the synthesized nickel complexes of benzamide derivatives are active in ethylene oligomerization, demonstrating the catalytic potential of quinoline-based compounds . These reactions are indicative of the diverse chemical reactivity of quinoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are determined by their molecular structure. The papers do not provide explicit details on the physical properties of the compounds studied. However, the high radiochemical purity and specific radioactivity of the radioligands in the first paper suggest that these compounds have distinct physical properties suitable for PET imaging . The supramolecular aggregation described in the second paper, including π-π stacking and hydrogen bonding, indicates that intermolecular interactions play a significant role in the solid-state properties of these compounds . The catalytic activity of the nickel complexes in the third paper further illustrates the chemical versatility of quinoline derivatives .
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of compounds closely related to 2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide have been extensively studied. Research demonstrates the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to various derivatives through treatments such as oxidation and electrophilic substitution reactions. This foundational work sets the stage for understanding the chemical behavior and potential applications of 2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide in scientific research (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Anticancer and Antifibrotic Potential
Studies indicate that derivatives similar to 2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide exhibit significant biological activities, including anticancer and antifibrotic effects. For instance, certain thiophene 2-carboxamides have shown the ability to overcome cancer chemoresistance by inhibiting angiogenesis and efflux pump activity, suggesting a promising approach for enhancing the efficacy of chemotherapy (Mudududdla et al., 2015). Furthermore, novel ALK5 inhibitors, structurally related to the compound , have been identified as potential anti-fibrosis drugs, underscoring the therapeutic applications of these chemical entities in treating fibrotic diseases (Kim et al., 2008).
Enantioselective Synthesis and Biological Activity
The enantioselective synthesis of complex molecules that share core structural motifs with 2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide demonstrates the versatility and potential of these compounds in generating biologically active molecules. This approach has been utilized to synthesize various alkaloids, highlighting the importance of these synthetic methods in the development of new therapeutic agents (Back & Nakajima, 2000).
Mechanism of Action
The mechanism of action of thiophene and quinoline derivatives can vary depending on the specific compound and its intended use. For example, some thiophene derivatives have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Future Directions
properties
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-6-2-3-8-18(15)21(24)22-17-10-11-19-16(14-17)7-4-12-23(19)28(25,26)20-9-5-13-27-20/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNERHYCBVGULDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)
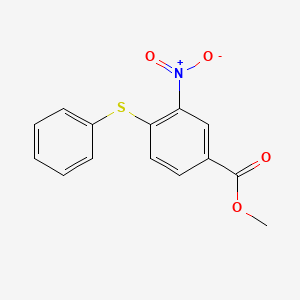
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)
![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)
![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)
![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)
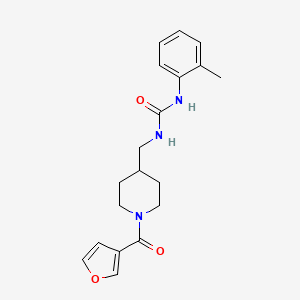

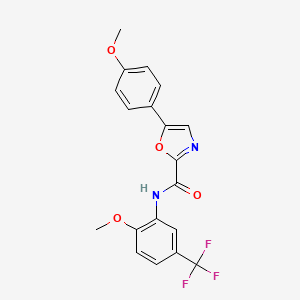
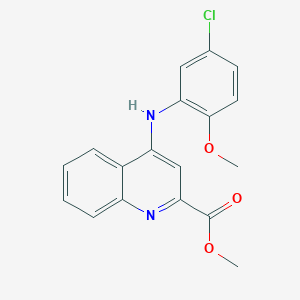
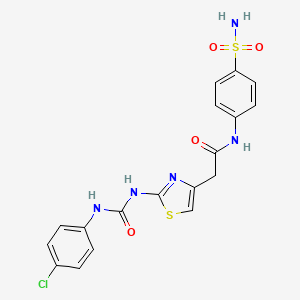
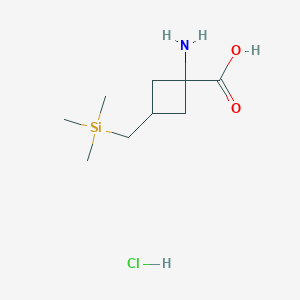
![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)